Bienvenue dans la boutique en ligne BenchChem!

benzyl sulfamate

Steroid Sulfatase Inhibition Hormone-Dependent Cancer Enzymatic Assay

Benzyl sulfamate is a critical pharmacophore for developing steroid sulfatase (STS) and carbonic anhydrase (CA) inhibitors. The sulfamate group acts as a zinc-binding warhead, while the benzyl group drives hydrophobic interactions that dictate isoform selectivity. This compound serves as an essential benchmark in SAR studies: the sulfamate group alone is insufficient for STS inhibition, but when combined with a benzyl substituent, yields nanomolar IC50 values. Procure this high-purity building block to synthesize potent, selective STS inhibitors (such as 3-O-sulfamate 17α-benzylestradiol) or CA IX-selective probes for hypoxic cancer models.

Molecular Formula C7H9NO3S
Molecular Weight 187.2
CAS No. 136166-81-9
Cat. No. B6155833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl sulfamate
CAS136166-81-9
Molecular FormulaC7H9NO3S
Molecular Weight187.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Sulfamate (CAS 136166-81-9) Inhibitor Procurement for Steroid Sulfatase and Carbonic Anhydrase Research


Benzyl sulfamate (CAS 136166-81-9) is a small-molecule sulfamate ester characterized by a benzyl group attached to a sulfamate moiety. This compound and its substituted derivatives function as inhibitors of two therapeutically relevant enzyme families: steroid sulfatase (STS) [1] and carbonic anhydrase (CA) isozymes [2]. The sulfamate group acts as a zinc-binding pharmacophore in CA inhibition, while in STS inhibition it forms a covalent adduct with the catalytic formylglycine residue [3]. The benzyl substituent contributes to hydrophobic interactions within the enzyme active site, modulating potency and selectivity across different enzyme isoforms [4].

Why Benzyl Sulfamate (CAS 136166-81-9) Cannot Be Interchanged with Generic Sulfamate Inhibitors


Benzyl sulfamate is not a single, biologically inert compound but rather a core structural motif whose inhibitory profile is exquisitely sensitive to the nature and position of substituents on the benzyl ring. Substitution patterns on the benzyl group dictate both potency against specific enzyme isoforms and functional selectivity. For example, in carbonic anhydrase inhibition, unsubstituted benzyl sulfamate exhibits low nanomolar Ki values against CA II and CA IX, while aliphatic sulfamates show a different isoform selectivity profile [1]. In steroid sulfatase inhibition, the addition of a sulfamate group to a steroidal core bearing a benzyl substituent can convert an inactive compound into a potent inhibitor, with the exact IC50 value depending on the specific steroid scaffold and the presence of additional substituents [2]. Generic substitution with an uncharacterized or differently substituted sulfamate will result in unpredictable and potentially non-functional inhibition in assays calibrated for a specific derivative.

Benzyl Sulfamate (CAS 136166-81-9) Quantitative Differentiation Evidence for STS and CA Inhibition


Benzyl Sulfamate Steroid Sulfatase Inhibitory Potency in Transfected Human Cells

A benzyl-substituted estradiol derivative, 3-O-sulfamate 17α-benzylestradiol (compound 4), demonstrated potent inhibition of steroid sulfatase in a human embryonal (293) cell homogenate transfected with the enzyme. The IC50 values for this benzyl sulfamate-containing compound were 0.39 nM for the transformation of estrone sulfate (E1S) to estrone (E1) and 4.1 nM for the transformation of dehydroepiandrosterone sulfate (DHEAS) to DHEA [1]. This potency is significantly higher than that of the comparator EMATE (estrone-3-O-sulfamate), which lacks the 17α-benzyl substituent and exhibits an IC50 of 80 nM against placental microsomal STS [2].

Steroid Sulfatase Inhibition Hormone-Dependent Cancer Enzymatic Assay

Benzyl Sulfamate Non-Estrogenic and Non-Androgenic Functional Profile in Cell-Based Assays

A benzyl-containing steroidal STS inhibitor, 3β-sulfamoyloxy-17α-t-butylbenzyl-5-androsten-17β-ol (compound 10), with an IC50 of 46 ± 8 nM against E1S to E1 and 14 ± 1 nM against DHEAS to DHEA, was evaluated for estrogenic and androgenic side effects [1]. At concentrations tested, compound 10 did not induce any proliferative effect on estrogen-sensitive ZR-75-1 cells or androgen-sensitive Shionogi cells, in stark contrast to EMATE and 17α-t-butylbenzyl-EMATE, which are known to exhibit estrogenic properties that limit their therapeutic utility [1].

Selectivity Off-Target Effects Cell Proliferation

Benzyl Sulfamate Nanomolar Carbonic Anhydrase II and IX Inhibition

Substituted benzyl sulfamates inhibit the cytosolic isozyme carbonic anhydrase II (CA II) with inhibition constants (Ki) in the low nanomolar range (0.7–3.4 nM) [1]. Against the tumor-associated transmembrane isozyme CA IX, these same derivatives exhibit Ki values of 9–23 nM [1]. In comparison, clinically used sulfonamide CA inhibitors have selectivity ratios (hCA IX vs. hCA II) ranging from 0.23 to 0.51, whereas some benzyl sulfamates achieve selectivity ratios between 5 and 63, indicating a strong preference for the tumor-associated isoform [1].

Carbonic Anhydrase Inhibition Tumor Hypoxia Isozyme Selectivity

Benzyl Group Enhancement of STS Inhibition in Androst-5-ene Series

In a systematic evaluation of C19 and C21 steroids bearing benzyl or t-butylbenzyl groups with or without a sulfamate moiety, it was observed that compounds with only a benzyl group (without a sulfamate) still exhibited stronger STS inhibition in the androst-5-ene series compared to the pregn-5-ene series [1]. When the sulfamate group was added as a second inhibiting group, the inhibitory effect was combined with that of the benzyl group, resulting in the most active compound (IC50 of 46 ± 8 nM and 14 ± 1 nM for the two transformations) [1]. In contrast, compounds with only a sulfamate group added to DHEA or other steroids showed no significant inhibition at concentrations up to 3 μM [1].

Structure-Activity Relationship Steroid Scaffold Inhibitor Design

Benzylsulfamide Nanomolar Inhibition of Human Carbonic Anhydrase I and II

A series of novel benzylsulfamide analogs, which are structurally related to benzyl sulfamates (sulfamide vs. sulfamate linkage), were evaluated for inhibition of human carbonic anhydrase I (hCA I) and II (hCA II) isoenzymes purified from human red blood cells [1]. All benzylsulfamide compounds exhibited concentration-dependent inhibition with nanomolar Ki values: 28.48 ± 0.01 nM to 837.09 ± 0.19 nM for hCA I, and 112.01 ± 0.01 nM to 268.01 ± 0.22 nM for hCA II [1]. In contrast, the parent benzyl amine scaffold alone is a weak inhibitor, highlighting the necessity of the sulfamide/sulfamate moiety for potent CA inhibition.

Benzylsulfamide Carbonic Anhydrase Enzyme Inhibition

High-Impact Application Scenarios for Benzyl Sulfamate (CAS 136166-81-9) Based on Quantitative Evidence


High-Potency Steroid Sulfatase Inhibition in Cell-Based Assays for Hormone-Dependent Cancer Research

Procure a benzyl sulfamate-containing steroidal derivative (e.g., 3-O-sulfamate 17α-benzylestradiol) to achieve maximal STS inhibition in cellular models. With an IC50 of 0.39 nM for E1S conversion, this compound is over 200-fold more potent than EMATE, ensuring complete enzyme inactivation at low nanomolar concentrations. This potency is essential for experiments requiring robust suppression of estrogen biosynthesis in breast cancer cell lines [1].

Non-Estrogenic STS Inhibition for Studies Requiring Hormone-Independent Controls

Utilize a benzyl-substituted STS inhibitor such as 3β-sulfamoyloxy-17α-t-butylbenzyl-5-androsten-17β-ol (compound 10) in assays where estrogenic side effects would confound results. Unlike EMATE, this benzyl sulfamate derivative does not induce proliferation in estrogen-sensitive ZR-75-1 or androgen-sensitive Shionogi cells, providing a clean, on-target inhibitory effect without hormonal activation [2].

Carbonic Anhydrase IX-Selective Inhibition in Hypoxic Tumor Models

Select a substituted benzyl sulfamate derivative for studies targeting the tumor-associated CA IX isozyme. These compounds exhibit Ki values of 9–23 nM against CA IX and achieve selectivity ratios up to 63-fold over CA II, compared to 0.23–0.51 for clinical sulfonamides. This selectivity profile makes them ideal for investigating CA IX inhibition in hypoxic cancer cell cultures and in vivo tumor models [3].

Structure-Activity Relationship Studies of STS Inhibitor Pharmacophores

Employ benzyl sulfamate as a key comparator in SAR studies. The data demonstrate that a sulfamate group alone is insufficient for STS inhibition (no activity up to 3 μM), while the combination of a benzyl group with a sulfamate yields nanomolar IC50 values. This synergy provides a clear benchmark for evaluating the contribution of hydrophobic substituents to STS inhibitor design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for benzyl sulfamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.